molecular formula C19H16O5 B2889143 methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate CAS No. 869080-79-5

methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Cat. No.: B2889143
CAS No.: 869080-79-5
M. Wt: 324.332
InChI Key: LSRFOHRYELFZPI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin-derived compound featuring a phenyl substituent at position 3 of the chromen-2-one core and a methyl ester group on the propanoate side chain. Coumarin derivatives are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The structural uniqueness of this compound lies in its substitution pattern: the 3-phenyl group enhances aromatic interactions, while the ester moiety improves lipophilicity, influencing its pharmacokinetic profile.

Properties

IUPAC Name

methyl 2-(2-oxo-3-phenylchromen-7-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(18(20)22-2)23-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)24-17(14)11-15/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRFOHRYELFZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an esterification process, followed by cyclization to form the chromen-2-one core . The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted coumarins, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects . Additionally, it can modulate signaling pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Properties
This compound 3-Ph, 7-OCH2COOMe C₁₉H₁₆O₅ 324.33 Not provided Potential pharmaceutical agent
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 6-Cl, 4-Et, 7-OCH2COOH C₁₅H₁₃ClO₆ 296.70 840479-48-3 Intermediate for agrochemicals
Methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yloxy)propanoate 6-Cl, 4-Pr, 7-OCH2COOMe C₁₆H₁₇ClO₅ 324.76 438034-65-2 Herbicide precursor
Haloxyfop methyl ester Pyridinyl-O-CF₃, Cl C₁₆H₁₃ClF₃NO₄ 375.73 69806-40-2 Commercial herbicide

Key Observations:

Aromatic vs.

Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves membrane permeability compared to the carboxylic acid derivative in , which is more polar and likely used as an intermediate.

Biological Activity

Methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds known for their wide range of biological activities, including antimicrobial , anti-inflammatory , and antioxidant properties. They have been extensively studied for their potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.

Molecular Formula : C₁₉H₁₆O₅
Molecular Weight : 318.33 g/mol
IUPAC Name : this compound
CAS Number : 307547-35-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 46.9 to 93.7 µg/mL, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In a comparative study against standard anti-inflammatory drugs like ibuprofen, this compound exhibited comparable inhibition of albumin denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition was significantly high, indicating its potential as an anti-inflammatory agent .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Bacterial DNA Gyrase : The compound's antimicrobial activity is primarily due to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription.
  • Anti-inflammatory Pathways : The anti-inflammatory effects may involve the modulation of pro-inflammatory cytokines and the inhibition of pathways leading to inflammation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound displayed potent antibacterial activity against multi-drug resistant strains, highlighting its therapeutic potential in treating resistant infections .
  • Anti-inflammatory Assessment : Another research article analyzed the compound's ability to reduce inflammation in animal models, showing a marked decrease in inflammatory markers when treated with methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yloxy]propanoate compared to control groups .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC 46.9–93.7 µg/mL
Anti-inflammatoryComparable inhibition to ibuprofen in albumin denaturation tests

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